2-Hexanone, 5-methyl-6-phenyl- 2-Hexanone, 5-methyl-6-phenyl-
Brand Name: Vulcanchem
CAS No.: 57918-99-7
VCID: VC19559205
InChI: InChI=1S/C13H18O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3
SMILES:
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

2-Hexanone, 5-methyl-6-phenyl-

CAS No.: 57918-99-7

Cat. No.: VC19559205

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

2-Hexanone, 5-methyl-6-phenyl- - 57918-99-7

Specification

CAS No. 57918-99-7
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name 5-methyl-6-phenylhexan-2-one
Standard InChI InChI=1S/C13H18O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3
Standard InChI Key CWUGQOQIHCHWLQ-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)C)CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

2-Hexanone, 5-methyl-6-phenyl- is characterized by a six-carbon ketone chain (C6H11O\text{C}_6\text{H}_{11}\text{O}) with a methyl group (CH3-\text{CH}_3) at the 5th position and a phenyl ring (C6H5-\text{C}_6\text{H}_5) at the 6th position (Table 1) . The compound’s IUPAC name reflects this substitution pattern, distinguishing it from isomers such as 5-methyl-4-phenyl-2-hexanone.

Table 1: Key Molecular Descriptors of 2-Hexanone, 5-Methyl-6-Phenyl-

PropertyValue
CAS Number57918-99-7
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}
Molecular Weight190.281 g/mol
Exact Mass190.136 Da
PSA (Polar Surface Area)17.07 Ų
LogP (Partition Coefficient)3.23

The phenyl group introduces aromaticity and steric bulk, influencing reactivity and intermolecular interactions. The methyl substituent further modulates electronic effects, creating a distinct stereoelectronic profile compared to simpler ketones .

Synthesis and Reaction Pathways

Historical Synthetic Routes

The first reported synthesis of 2-hexanone, 5-methyl-6-phenyl- was documented by Larock et al. (1989) in Tetrahedron Letters. The method involves a palladium-catalyzed coupling reaction between a substituted alkyne and an aryl halide, followed by oxidation to yield the ketone . Key steps include:

  • Alkyne Preparation: A 5-methylhex-2-yn-1-ol precursor is functionalized with a protective group.

  • Coupling Reaction: The alkyne reacts with iodobenzene under catalytic conditions to introduce the phenyl group.

  • Oxidation: The resulting alkyne intermediate is oxidized to the ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) .

This route achieves a moderate yield (~77%) and highlights the compound’s role as a precursor in complex organic syntheses.

Modern Methodologies

Physicochemical Properties

Experimental Data Gaps

While the molecular weight and formula are well-established, critical physicochemical data—such as boiling point, melting point, and density—remain unreported in the literature . This gap complicates industrial applications requiring precise thermal handling.

Predicted Properties

Computational models (e.g., COSMO-RS) estimate a boiling point of 280–300°C and a density of 0.95–1.05 g/cm³, aligning with analogous phenyl-substituted ketones. The high LogP value (3.23) suggests significant lipophilicity, favoring solubility in organic solvents like ethanol and dichloromethane .

Chemical Reactivity and Functionalization

Ketone-Specific Reactions

The carbonyl group (C=O\text{C=O}) undergoes typical nucleophilic additions. For instance:

  • Grignard Reactions: Formation of tertiary alcohols with organomagnesium reagents.

  • Reductions: Catalytic hydrogenation yields the corresponding secondary alcohol (C13H20O\text{C}_{13}\text{H}_{20}\text{O}).

The phenyl ring participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though steric hindrance from the methyl group limits regioselectivity .

Applications and Industrial Relevance

Pharmaceutical Intermediate

2-Hexanone, 5-methyl-6-phenyl- serves as a key intermediate in synthesizing bioactive molecules. Its rigid structure aids in constructing polycyclic frameworks found in antiviral and anticancer agents .

Specialty Polymers

The compound’s aryl group enhances thermal stability in polymer matrices. Copolymerization with styrene derivatives yields materials with improved glass transition temperatures (TgT_g) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with 5-Methyl-2-Hexanone (CAS 110-12-3)

Property2-Hexanone, 5-Methyl-6-Phenyl-5-Methyl-2-Hexanone
Molecular FormulaC13H18O\text{C}_{13}\text{H}_{18}\text{O}C7H14O\text{C}_7\text{H}_{14}\text{O}
Molecular Weight190.281 g/mol114.186 g/mol
Boiling Point~290°C (estimated)144.0°C
LogP3.231.78
ApplicationsPharmaceuticals, polymersSolvent, fragrance precursor

The phenyl group in 2-hexanone, 5-methyl-6-phenyl- significantly increases molecular weight and lipophilicity, expanding its utility in high-value applications compared to simpler analogs .

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